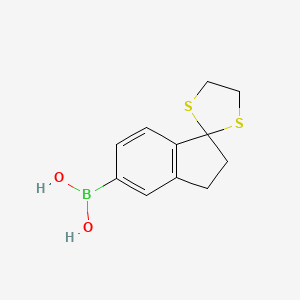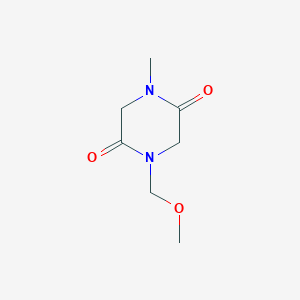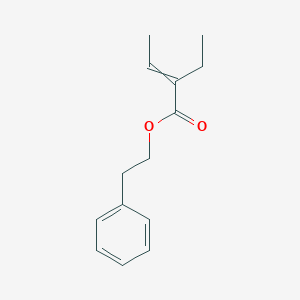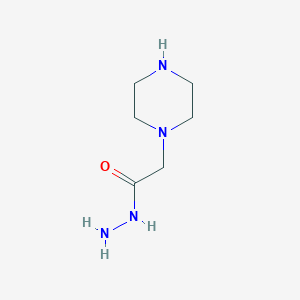
7-Phenyl-2,4,6-heptatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-2,4,6-heptatrienal is an organic compound with the molecular formula C13H12O It is characterized by a conjugated system of double bonds and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Phenyl-2,4,6-heptatrienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. For example, the reaction of benzaldehyde with acetylmethylenetriphenylphosphorane in refluxing benzene under an argon atmosphere yields this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-2,4,6-heptatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 7-Phenyl-2,4,6-heptatrienoic acid.
Reduction: 7-Phenyl-2,4,6-heptatrienol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Phenyl-2,4,6-heptatrienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7-Phenyl-2,4,6-heptatrienal exerts its effects is primarily related to its conjugated system and aldehyde functional group. In biological systems, it can interact with membrane proteins and affect membrane potential through second-harmonic generation (SHG) imaging . The compound’s ability to modulate optical signals makes it a valuable tool in cellular imaging studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-7-(4-dimethylamino-phenyl)-2,4,6-heptatrienal (AR-3)
- 3,7-Dimethyl-9-(4-dimethylamino-phenyl)-2,4,6,8-nonatetraenal (AR-4)
Uniqueness
7-Phenyl-2,4,6-heptatrienal is unique due to its specific conjugated system and the presence of a phenyl group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
6460-63-5 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2E,4E,6E)-7-phenylhepta-2,4,6-trienal |
InChI |
InChI=1S/C13H12O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-12H/b2-1+,8-3+,9-5+ |
Clé InChI |
PIPFDCCYIUAHAC-DUFJELMJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-6-azabicyclo[3.2.1]octane](/img/structure/B13788213.png)

![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)







![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)

![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
